2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide
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Overview
Description
2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.245. The purity is usually 95%.
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Scientific Research Applications
Synthetic Procedures and Biological Interest
Benzazoles and their derivatives, including compounds with guanidine moieties like 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim, are significant in medicinal chemistry due to their diverse biological activities. Research highlights synthetic approaches to these compounds, emphasizing their therapeutic potential across a variety of modifications and functionalizations. This includes their roles in cytotoxic activities, inhibition of cell proliferation via angiogenesis and apoptosis, illustrating the scientific interest in developing new pharmacophores (Rosales-Hernández et al., 2022).
Antimicrobial Applications
The review on parabens, including methylparaben and propylparaben, which are structurally related to benzoic acid derivatives, delves into their occurrence, fate, and behavior in aquatic environments. It underscores the importance of understanding the environmental impact of such compounds, suggesting a potential research application in environmental science and toxicology (Haman et al., 2015).
Pharmacological Characteristics Study
Vanillic acid, a dihydroxybenzoic acid analog, has been explored for its antioxidant, anti-inflammatory, and neuroprotective properties. Though not directly related to 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide, this research on vanillic acid highlights the methodology for evaluating the pharmacological impacts of compounds on oxidative stress-induced neurodegeneration, providing a model for studying the therapeutic effects of similar compounds (Ingole et al., 2021).
Advanced Oxidation Process for Environmental Detoxification
A review focused on the degradation of acetaminophen by advanced oxidation processes (AOPs) illustrates the pathway, by-products, biotoxicity, and density functional theory calculation in the treatment of aqueous mediums. This research is indicative of the broader applications of AOPs in environmental detoxification, relevant for compounds with potential environmental and health impacts (Qutob et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to target the traf2- and nck-interacting protein kinase (tnik), which is a downstream signal protein of the wnt/β-catenin pathway .
Mode of Action
It is known that similar compounds can inhibit the activity of their target proteins, thereby modulating the associated biochemical pathways .
Biochemical Pathways
The compound 2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide likely affects the Wnt/β-catenin signaling pathway, given its potential interaction with TNIK . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with diseases like colorectal cancer .
Result of Action
Similar compounds have been found to exhibit cytotoxicity in both benign and metastatic breast cancer cells .
Future Directions
Properties
IUPAC Name |
2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-11(14)8-13-5-6-15-10-4-2-1-3-9(10)7-13/h1-4H,5-8H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYYKNNDSDFOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.